

# Application Notes and Protocols: AZ14145845 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|
| Compound Name:       | AZ14145845 |           |  |  |  |  |
| Cat. No.:            | B12419499  | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known mechanism of action of **AZ14145845** as a dual Mer/Axl kinase inhibitor and publicly available data on other inhibitors of the same class in combination with chemotherapy. As of the date of this document, specific preclinical or clinical data for **AZ14145845** in combination with chemotherapeutic agents is not widely available in the public domain. The protocols provided are generalized and should be optimized for specific experimental conditions.

### Introduction

AZ14145845 is a potent and highly selective dual inhibitor of the receptor tyrosine kinases Mer and Axl.[1][2] These kinases are members of the TAM (Tyro3, Axl, Mer) family and their overexpression and activation are implicated in tumor progression, metastasis, and the development of resistance to conventional cancer therapies in a variety of solid and hematological malignancies.[3][4] Inhibition of Mer and Axl signaling can disrupt key oncogenic pathways, including cell survival, proliferation, and migration.[1][5][6] Preclinical evidence for other Mer/Axl inhibitors suggests a strong synergistic potential when combined with standard-of-care chemotherapy, such as platinum agents (e.g., carboplatin) and taxanes (e.g., paclitaxel).[7][8][9] This combination strategy aims to enhance the cytotoxic effects of chemotherapy and overcome chemoresistance.

These application notes provide a framework for investigating the synergistic anti-cancer effects of **AZ14145845** in combination with chemotherapy, with a focus on preclinical models of



ovarian and non-small cell lung cancer, where Mer/Axl signaling has been shown to play a critical role.

# Signaling Pathways and Rationale for Combination Therapy

Mer and Axl kinases, upon activation by their ligand Gas6, initiate a cascade of downstream signaling pathways that promote cancer cell survival and proliferation. These include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[1][6] By inhibiting Mer and Axl, AZ14145845 can block these pro-survival signals, rendering cancer cells more susceptible to the DNA-damaging effects of chemotherapy. Furthermore, Axl inhibition has been shown to increase the intracellular accumulation of platinum-based drugs, further enhancing their efficacy.[7]





Click to download full resolution via product page

Caption: Mer/Axl signaling pathway and points of intervention.



## **Quantitative Data Summary**

The following tables summarize hypothetical, yet representative, data based on published findings for other Mer/Axl inhibitors in combination with chemotherapy.

Table 1: In Vitro Cytotoxicity (IC50, μM) in Ovarian Cancer Cell Lines (e.g., OVCAR-3, SKOV-3)

| Compound    | Cell Line | IC50<br>(Monotherapy)                | IC50 (in<br>combination<br>with Paclitaxel<br>[10 nM]) | Combination<br>Index (CI) |
|-------------|-----------|--------------------------------------|--------------------------------------------------------|---------------------------|
| AZ14145845  | OVCAR-3   | 1.5                                  | 0.4                                                    | < 1 (Synergistic)         |
| SKOV-3      | 2.1       | 0.6                                  | < 1 (Synergistic)                                      |                           |
| Paclitaxel  | OVCAR-3   | 0.05                                 | -                                                      | -                         |
| SKOV-3      | 0.08      | -                                    | -                                                      |                           |
| Carboplatin | OVCAR-3   | 50                                   | -                                                      | -                         |
| SKOV-3      | 75        | -                                    | -                                                      |                           |
| AZ14145845  | OVCAR-3   | 1.5                                  | 0.5 (with<br>Carboplatin [25<br>μΜ])                   | < 1 (Synergistic)         |
| SKOV-3      | 2.1       | 0.8 (with<br>Carboplatin [40<br>μΜ]) | < 1 (Synergistic)                                      |                           |

Table 2: In Vivo Tumor Growth Inhibition in Ovarian Cancer Xenograft Model



| Treatment<br>Group          | Dose                      | Tumor Growth<br>Inhibition (%) | p-value (vs.<br>Control) | p-value (vs.<br>Chemo alone) |
|-----------------------------|---------------------------|--------------------------------|--------------------------|------------------------------|
| Vehicle Control             | -                         | 0                              | -                        | -                            |
| AZ14145845                  | 50 mg/kg, oral,<br>daily  | 40                             | < 0.05                   | -                            |
| Paclitaxel                  | 10 mg/kg, i.p.,<br>weekly | 55                             | < 0.01                   | -                            |
| AZ14145845 +<br>Paclitaxel  | 50 mg/kg + 10<br>mg/kg    | 85                             | < 0.001                  | < 0.01                       |
| Carboplatin                 | 50 mg/kg, i.p.,<br>weekly | 60                             | < 0.01                   | -                            |
| AZ14145845 +<br>Carboplatin | 50 mg/kg + 50<br>mg/kg    | 90                             | < 0.001                  | < 0.01                       |

# Experimental Protocols Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol determines the cytotoxic effects of **AZ14145845** alone and in combination with chemotherapy and assesses for synergistic interactions.



Click to download full resolution via product page

Caption: Workflow for in vitro cell viability and synergy assessment.



#### Materials:

- Cancer cell lines (e.g., OVCAR-3, SKOV-3 for ovarian cancer; A549, H1299 for NSCLC)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates
- AZ14145845 (stock solution in DMSO)
- Chemotherapeutic agents (e.g., Paclitaxel, Carboplatin)
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

- Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of AZ14145845 and the chemotherapeutic agent in culture medium.
- Treatment:
  - Monotherapy: Treat cells with increasing concentrations of AZ14145845 or the chemotherapeutic agent alone.
  - Combination Therapy: Treat cells with a fixed, sub-lethal concentration of one drug combined with increasing concentrations of the other, or with a fixed ratio of both drugs.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
- Data Analysis:



- Calculate the percentage of cell viability relative to untreated controls.
- Determine the IC50 values for each treatment using non-linear regression analysis.
- Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

# Protocol 2: Western Blot Analysis of Mer/Axl Pathway Modulation

This protocol assesses the effect of **AZ14145845** on the phosphorylation status of Mer, Axl, and downstream signaling proteins.

#### Materials:

- Treated cell lysates from Protocol 1 or from a time-course experiment
- Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pMer, anti-Mer, anti-pAxl, anti-Axl, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system



- Protein Extraction: Lyse treated cells and determine protein concentration using the BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

# Protocol 3: In Vivo Xenograft Model for Efficacy Evaluation

This protocol evaluates the anti-tumor efficacy of **AZ14145845** in combination with chemotherapy in a mouse xenograft model.



Click to download full resolution via product page

Caption: Workflow for in vivo xenograft efficacy studies.



#### Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cells for implantation
- AZ14145845 formulation for oral gavage
- Chemotherapeutic agents for injection
- Calipers for tumor measurement
- Anesthesia and euthanasia supplies

- Tumor Implantation: Subcutaneously implant 1-5 x 10<sup>6</sup> cancer cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomization and Treatment: Once tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment groups (e.g., Vehicle control, **AZ14145845** alone, chemotherapy alone, combination).
- Drug Administration: Administer drugs according to the predetermined schedule and route of administration (e.g., AZ14145845 daily by oral gavage, paclitaxel weekly by intraperitoneal injection).
- Monitoring: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Collect tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry). Calculate tumor growth inhibition for each treatment group.



# Protocol 4: Immunohistochemistry for pMer and pAxl in Tumor Tissue

This protocol is for the detection of phosphorylated Mer and Axl in formalin-fixed, paraffinembedded (FFPE) tumor tissues from the in vivo study.

#### Materials:

- FFPE tumor sections on slides
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide for blocking endogenous peroxidase
- Blocking serum
- Primary antibodies: anti-pMer, anti-pAxl
- Biotinylated secondary antibody
- Streptavidin-HRP
- DAB substrate kit
- Hematoxylin for counterstaining
- Mounting medium

- Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
- Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.



- Blocking: Block non-specific binding with blocking serum.
- Primary Antibody Incubation: Incubate slides with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by streptavidin-HRP and visualize with DAB.
- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
- Analysis: Score the staining intensity and percentage of positive cells to assess the levels of pMer and pAxl in the tumor tissues.

### Conclusion

The combination of the dual Mer/Axl inhibitor **AZ14145845** with standard chemotherapy represents a promising therapeutic strategy to enhance anti-tumor efficacy and overcome chemoresistance. The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this combination, from in vitro synergy screening to in vivo efficacy studies. The successful execution of these experiments will provide crucial data to support the further development of **AZ14145845** as a novel cancer therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]



- 5. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Roles of AXL and MER Receptor Tyrosine Kinases in Resistance to Multiple Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Inhibition of the Receptor Tyrosine Kinase AXL Improves Sensitivity to Platinum and Taxane in Ovarian Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of AXL enhances chemosensitivity of human ovarian cancer cells to cisplatin via decreasing glycolysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Inhibition of the Receptor Tyrosine Kinase AXL Improves Sensitivity to Platinum and Taxane in Ovarian Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: AZ14145845 in Combination with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419499#az14145845-in-combination-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.